3-Methoxy-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJARUSYAWEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the trifluoromethylation of a methoxy-substituted benzamide precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-methoxy-4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
3-Methoxy-4-(trifluoromethyl)benzamide is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it a valuable building block for developing drugs targeting neurological disorders and other medical conditions. For instance, research indicates its potential in creating compounds that modulate cellular pathways associated with inflammatory diseases and central nervous system (CNS) disorders such as depression and anxiety .
Case Study:
A notable study demonstrated the synthesis of benzamide derivatives, including this compound, which showed efficacy in treating CNS disorders like schizophrenia and Parkinson's disease. The structural optimization of these compounds led to improved pharmacological profiles, highlighting the importance of trifluoromethyl groups in enhancing biological activity .
Agricultural Chemistry
Enhancement of Agrochemicals:
In agricultural chemistry, this compound is employed in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy against various pests and weeds, contributing to improved crop yields. The trifluoromethyl group imparts unique properties that enhance the biological activity of these compounds .
Data Table: Agrochemical Applications
| Compound Name | Application Type | Efficacy Description |
|---|---|---|
| This compound | Pesticide formulation | Improved efficacy against key weed species |
| Fluazifop-butyl | Herbicide | First TFMP derivative with high herbicidal activity |
Material Science
Development of Advanced Materials:
The compound is also explored within material science for its potential in creating advanced materials. Research indicates that it can be utilized in the development of polymers with enhanced thermal and chemical resistance, making it suitable for various industrial applications .
Case Study:
A study focusing on polymer composites highlighted how incorporating trifluoromethyl-substituted compounds like this compound led to improvements in mechanical properties and resistance to environmental degradation .
Environmental Studies
Chemical Behavior Assessment:
Research on the environmental impact of this compound focuses on its behavior and degradation in various ecosystems. Understanding its persistence and potential toxicity is crucial for assessing chemical safety and environmental impact.
Data Table: Environmental Impact Studies
| Study Focus | Key Findings |
|---|---|
| Degradation Pathways | Identified pathways for breakdown in soil |
| Toxicity Assessments | Evaluated effects on aquatic organisms |
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of signaling pathways and inhibition of enzyme activity, contributing to its biological effects .
Comparison with Similar Compounds
Data Tables
| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Properties |
|---|---|---|---|---|
| 3-Methoxy-4-(trifluoromethyl)benzamide | 3-OCH₃, 4-CF₃, -CONH₂ | 245.2 | 2.8 | Moderate lipophilicity, polar amide |
| 4-Methoxy-3-(trifluoromethyl)benzamide | 4-OCH₃, 3-CF₃, -CONH₂ | 245.2 | 2.6 | Higher solubility (monohydrate form) |
| 2-Fluoro-N-methoxy-N-methyl-4-CF₃ benzamide | 2-F, 4-CF₃, -CON(OCH₃)CH₃ | 279.2 | 3.1 | Enhanced organic solubility |
| N-(3-Methoxy-4-methylphenyl)-4-CF₃ benzamide | N-Ar, 4-CF₃ | 339.3 | 3.5 | Steric hindrance, potential bioactivity |
Biological Activity
3-Methoxy-4-(trifluoromethyl)benzamide is an organic compound with significant potential in various biological applications. Its unique structural features, including a methoxy group and a trifluoromethyl group attached to a benzamide framework, contribute to its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H9F3N2O
- Molecular Weight : 219.16 g/mol
- Appearance : White crystalline solid
- Melting Point : 219–221 °C
The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, although specific pharmacological data remain limited. Compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Inhibition of specific enzyme pathways
Preliminary studies suggest that this compound may interact with multiple biological targets. The exact mechanisms remain to be fully elucidated; however, several potential interactions have been identified:
- Kinase Inhibition : Similar compounds have shown activity as pan-kinase inhibitors, which are crucial in regulating various signaling pathways involved in cancer progression .
- Antimalarial Activity : Research indicates that benzamide derivatives can exhibit antiplasmodial activity against Plasmodium falciparum, suggesting a potential application in malaria treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | C15H13F3N2O2 | Contains a pyridine ring; potential for diverse biological activity |
| N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | C10H10F3N2O2 | Methyl substitution alters reactivity and solubility |
| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | C16H14F3N | Exhibits different biological properties due to additional methyl group |
These comparisons highlight that while this compound shares common features with other compounds, its specific combination of functional groups may confer unique properties warranting further exploration.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that related benzamide derivatives possess anticancer activity through the inhibition of specific kinases involved in cell proliferation. For instance, derivatives designed from a similar scaffold demonstrated significant potency against various cancer cell lines .
- Antimicrobial Activity : Research has indicated that certain benzamide compounds exhibit antimicrobial properties against gram-positive and gram-negative bacteria. These findings suggest that this compound may also possess similar capabilities.
Future Directions for Research
Further investigations are essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Recommended areas for future research include:
- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide to improve yield and purity?
- Methodological Approach :
- Use a stepwise protocol involving O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under controlled conditions (e.g., sodium carbonate as a base in dichloromethane) .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions. Scale-up procedures should prioritize inert atmospheres and stoichiometric adjustments to account for reagent hygroscopicity .
- Purify the final product via column chromatography (hexane/EtOH gradients) or recrystallization to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : Use - and -NMR to confirm substituent positions, particularly distinguishing methoxy () and trifluoromethyl ( in -NMR) groups .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches () and C-F vibrations () .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Conduct Ames II testing to assess mutagenicity risks, as anomeric amide derivatives may exhibit mutagenic potential .
- Use fume hoods, nitrile gloves, and PPE due to hazards associated with trifluoromethylated intermediates (e.g., decomposition upon heating) .
- Store the compound in dry, cool conditions (<4°C) to prevent hydrolysis or thermal degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data for this compound derivatives?
- Strategy :
- Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to predict binding affinities to target enzymes like bacterial acps-pptase .
- Validate docking results with MD simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Cross-reference computational predictions with in vitro assays (e.g., MIC values for antibacterial activity) to identify false positives/negatives .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) in trifluoromethylated benzamides?
- SAR Workflow :
- Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, trifluoromethyl → difluoromethyl) to isolate electronic and steric effects .
- Use QSAR models (e.g., CoMFA, CoMSIA) to correlate substituent properties (Hammett σ, logP) with bioactivity .
- Pair crystallographic data (SHELXL-refined structures) with DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces .
Q. How can crystallographic tools like SHELX and Mercury address challenges in resolving disordered trifluoromethyl groups?
- Crystallography Best Practices :
- Refine structures using SHELXL with restraints for CF group geometry to mitigate disorder artifacts .
- Employ Mercury’s void analysis to identify solvent-accessible regions and validate hydrogen bonding networks .
- Compare packing motifs (Materials Module in Mercury) with Cambridge Structural Database (CSD) entries to detect polymorphism risks .
Q. What methodologies are effective for detecting metabolic stability of this compound in pharmacokinetic studies?
- In Vitro/In Vivo Approaches :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate and Clint .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to assess unbound fraction (%fu) .
- In Vivo PK : Administer IV/PO doses in rodent models and quantify plasma concentrations using validated bioanalytical methods .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values for trifluoromethylated benzamides?
- Resolution Steps :
- Re-measure logP via shake-flask method (octanol/water partitioning) to validate computational predictions (e.g., XLogP3) .
- Check for impurities (HPLC-MS) or ionization artifacts (pH-dependent solubility) that skew experimental results .
- Apply correction factors in QSPR models to account for fluorine’s polar hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
